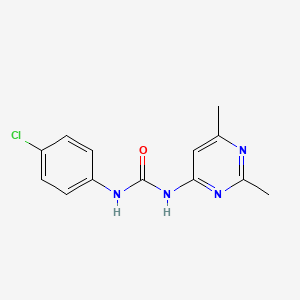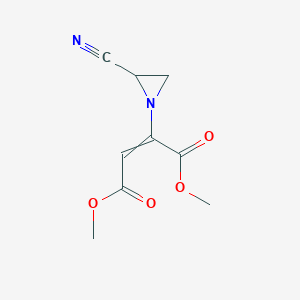
Dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate is a chemical compound known for its unique structure and reactivity It features an aziridine ring, which is a three-membered nitrogen-containing heterocycle, and a cyano group attached to the aziridine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with aziridine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Dimethyl but-2-ynedioate and aziridine.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: Controlled temperature (usually around room temperature) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aziridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate involves its reactive aziridine ring, which can undergo nucleophilic attack by various biological molecules. This reactivity allows it to form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA cross-linking. The cyano group also contributes to its reactivity and can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing heterocycle.
Dimethyl but-2-ynedioate: A related compound without the aziridine ring.
Aziridine-2-carboxylic acid: Contains an aziridine ring with a carboxylic acid group.
Uniqueness
Dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate is unique due to the presence of both the aziridine ring and the cyano group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
75984-89-3 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
dimethyl 2-(2-cyanoaziridin-1-yl)but-2-enedioate |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)3-7(9(13)15-2)11-5-6(11)4-10/h3,6H,5H2,1-2H3 |
InChI Key |
NWWQRQNXGXVWJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1CC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)

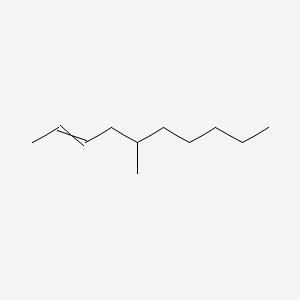
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
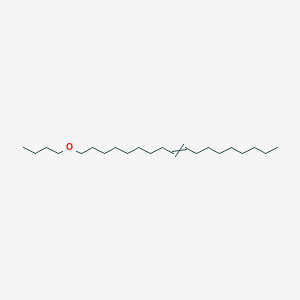
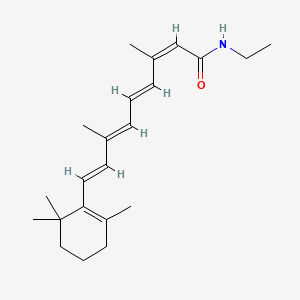
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
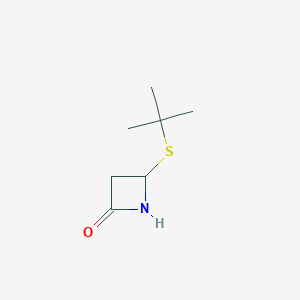
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
